Vernakalant Hydrochloride

Description

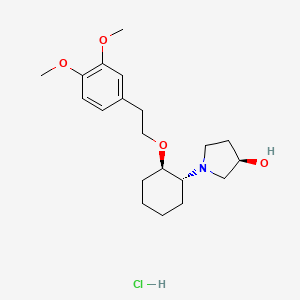

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vernakalant Hydrochloride: A Deep Dive into its Mechanism of Action on Atrial Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant hydrochloride is an antiarrhythmic agent noted for its relative atrial selectivity, rendering it a valuable tool in the pharmacological conversion of recent-onset atrial fibrillation (AF). Its mechanism of action is centered on the modulation of multiple atrial ion channels, leading to a prolongation of the atrial effective refractory period (ERP) with minimal effects on ventricular electrophysiology. This technical guide provides a comprehensive overview of Vernakalant's interaction with key atrial ion channels, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them.

Core Mechanism of Action: A Multi-Channel Blocker

Vernakalant exerts its antiarrhythmic effect by blocking several key ion channels involved in the atrial action potential. This multi-channel blockade, combined with a notable rate- and voltage-dependency, underpins its efficacy and atrial-selective profile. The primary targets of Vernakalant are specific potassium and sodium channels that are either predominantly expressed in the atria or exhibit different electrophysiological properties in atrial versus ventricular tissue.[1][2]

Atrial-Selective Potassium Channel Blockade

A cornerstone of Vernakalant's atrial selectivity is its potent inhibition of potassium currents that are more prominent in the atria than in the ventricles.[1][3]

-

IKur (Ultra-rapidly activating delayed rectifier K+ current): Mediated by Kv1.5 channels, IKur is a significant repolarizing current in the human atrium with minimal presence in the ventricles.[4] Vernakalant is a potent blocker of IKur, contributing significantly to the prolongation of the atrial action potential duration (APD) and ERP.[1][4]

-

IKach (Acetylcholine-activated inward rectifier K+ current): This current, carried by Kir3.1/3.4 channels, is constitutively active in AF due to vagal stimulation. Vernakalant effectively blocks IKach, another key component of its atrial-selective action.[1][5]

-

Ito (Transient outward K+ current): Mediated by Kv4.3 channels, Ito contributes to the early phase of repolarization and is more pronounced in the atria.[1] Vernakalant's inhibition of Ito further contributes to the lengthening of the atrial APD.

Rate- and Voltage-Dependent Sodium Channel Blockade

Vernakalant's interaction with the fast inward sodium current (INa), mediated by Nav1.5 channels, is crucial to its mechanism, particularly in the context of the high heart rates observed during atrial fibrillation.[1]

-

Peak INa: The block of the peak sodium current by Vernakalant is both rate- and voltage-dependent.[1] This means its blocking effect is more pronounced at higher frequencies (tachycardia) and at more depolarized membrane potentials, conditions characteristic of atrial fibrillation.[1] At physiological heart rates, the block is less significant due to rapid unbinding kinetics.[1] This property helps in selectively targeting the fibrillating atria while sparing the ventricles.

-

Late INa: Vernakalant also inhibits the late component of the sodium current. This action is thought to be protective against proarrhythmic events that can be triggered by the blockade of other channels, such as IKr.[1]

Limited Effect on Ventricular Repolarization

A key safety feature of Vernakalant is its weak effect on the primary ventricular repolarizing current, IKr.

-

IKr (Rapidly activating delayed rectifier K+ current): This current, mediated by hERG channels, is critical for ventricular repolarization. Significant blockade of IKr can lead to QT interval prolongation and an increased risk of Torsades de Pointes. Vernakalant has a significantly lower potency for blocking hERG channels compared to other antiarrhythmic drugs, contributing to its favorable safety profile.[1]

Quantitative Data: Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of Vernakalant on various cardiac ion channels, providing a quantitative basis for its mechanism of action.

| Ion Current | Channel Subunit | Species/Cell Line | IC50 (µM) | Reference |

| IKur | hKv1.5 | HEK293 | 13 | [6] |

| Ito | hKv4.3 | - | 30 | [1] |

| IKr | hERG | - | 21 | [1] |

| Peak INa | hNav1.5 | - | 43 (at 1 Hz) | [1] |

| ICa,L | - | Guinea Pig Ventricular Myocytes | 220 (at 1 Hz) | [1] |

| IK1 | - | Guinea Pig Ventricular Myocytes | >1000 | [1] |

Experimental Protocols

The characterization of Vernakalant's effects on atrial ion channels has been predominantly achieved through whole-cell patch-clamp electrophysiology.

General Whole-Cell Patch-Clamp Methodology

-

Cell Preparations: Studies have utilized both native cardiomyocytes isolated from human atrial tissue and heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably or transiently transfected with the specific ion channel subunits (e.g., Kv1.5, Nav1.5, hERG).[6]

-

Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Solutions: The external (bath) solution typically contains a physiological saline solution, while the internal (pipette) solution is designed to mimic the intracellular ionic environment. Specific channel blockers or agonists may be added to isolate the current of interest.

-

Data Acquisition and Analysis: Current recordings are digitized and analyzed using specialized software. Concentration-response curves are generated by applying increasing concentrations of Vernakalant to determine the IC50 value using a Hill fit.

Specific Voltage-Clamp Protocols (Illustrative Examples)

The precise voltage protocols are tailored to the specific gating kinetics of each ion channel.

-

IKur (Kv1.5) Protocol:

-

Holding Potential: Cells are held at a negative potential (e.g., -80 mV) to ensure channels are in a closed state.

-

Depolarizing Pulse: A depolarizing step to a positive potential (e.g., +40 mV) for a duration of 200-500 ms is applied to activate the channels and elicit the outward K+ current.

-

Repolarizing Step: The membrane is then repolarized to a negative potential (e.g., -40 mV) to measure the tail current, which reflects the deactivation of the channels.

-

Frequency: This protocol is typically repeated at a physiological frequency (e.g., 1 Hz).

-

-

Peak INa (Nav1.5) Rate-Dependence Protocol:

-

Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.

-

Depolarizing Pulse Train: A series of short depolarizing pulses (e.g., to -20 mV for 20 ms) are applied at varying frequencies (e.g., 1 Hz, 3 Hz, 5 Hz) to assess the rate-dependent block. The peak inward current is measured for each pulse.

-

Recovery from Inactivation: A hyperpolarizing pulse is applied between trains to allow for the recovery of channels from inactivation.

-

-

IKr (hERG) Protocol:

-

Holding Potential: Cells are held at a negative potential (e.g., -80 mV).

-

Depolarizing Pulse: A long depolarizing step (e.g., to +20 mV for 1-2 seconds) is applied to allow channels to activate and then inactivate.

-

Repolarizing Step: The membrane is then repolarized to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation before closing. This tail current is the primary measure of IKr.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of Vernakalant's Action

References

- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vernakalant for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vernakalant Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of vernakalant for cardioversion of recent-onset atrial fibrillation: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for the novel pyrrolidine derivative, (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol. Due to the absence of published literature for this specific molecule, this guide provides a robust, chemically sound, and logical multi-step synthesis based on established organic chemistry principles. The proposed route begins with commercially available starting materials and proceeds through key intermediates. Detailed, hypothetical experimental protocols, including reaction conditions and purification methods, are provided for each step. Expected yields and characterization data are summarized for clarity. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this target molecule and its analogs for further investigation.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule 1 suggests a convergent synthesis strategy. The key disconnections are at the C-N bond of the pyrrolidine ring and the ether linkage. This approach breaks down the complex target molecule into three readily available precursors: (1R,2R)-cyclohexane-1,2-diol (4 ), 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ), and (R)-pyrrolidin-3-ol (3 ).

The logical forward synthesis involves an initial etherification to form intermediate 2 , followed by activation of the remaining hydroxyl group and subsequent nucleophilic substitution by (R)-pyrrolidin-3-ol.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process designed for efficiency and stereochemical control.

-

Step 1: Mono-etherification. (1R,2R)-cyclohexane-1,2-diol (4 ) is reacted with 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ) under acidic conditions to selectively form the mono-ether, (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ).

-

Step 2: Activation of the Hydroxyl Group. The remaining hydroxyl group in intermediate 2 is converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution. Here, we propose conversion to the mesylate (6 ).

-

Step 3: Nucleophilic Substitution. The final step involves the SN2 reaction of the mesylated intermediate (6 ) with (R)-pyrrolidin-3-ol (3 ) to yield the target compound 1 . The use of a non-nucleophilic base is crucial to prevent side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2)

-

To a solution of (1R,2R)-cyclohexane-1,2-diol (4 ) (1.0 eq) in toluene (0.2 M) is added 2-(3,4-dimethoxyphenyl)ethan-1-ol (5 ) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed (approximately 12-18 hours).

-

Upon completion, the mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the mono-ether 2 as a colorless oil.

Step 2: Synthesis of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl methanesulfonate (6)

-

To a solution of (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ) (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq).

-

Methanesulfonyl chloride (MsCl) (1.2 eq) is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, monitoring by TLC.

-

Once the starting alcohol is consumed (approximately 2-4 hours), the reaction is quenched with water.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude mesylate 6 is typically used in the next step without further purification, assuming clean conversion.

Step 3: Synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol (1)

-

A mixture of the crude mesylate 6 (1.0 eq), (R)-pyrrolidin-3-ol (3 ) (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.2 M) is prepared.

-

The suspension is heated to reflux (approximately 82 °C) under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC or LC-MS until the mesylate is consumed (approximately 16-24 hours).

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The final product 1 is purified by flash column chromatography (e.g., silica gel, methanol/DCM gradient) to yield a viscous oil or an amorphous solid.

Quantitative Data Summary

The following table presents the hypothetical, yet expected, quantitative data for the proposed synthesis. These values are based on typical outcomes for analogous reactions in medicinal chemistry.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield (%) | Purity (by LC-MS) |

| 1 | (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexan-1-ol (2 ) | C₁₆H₂₄O₄ | 280.36 | 1.0 eq | 65-75% | >95% |

| 2 | (1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl methanesulfonate (6 ) | C₁₇H₂₆O₆S | 358.45 | 1.0 eq | >90% (crude) | ~90% |

| 3 | (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol (1 ) | C₂₀H₃₁NO₄ | 349.47 | 1.0 eq | 50-60% | >98% |

Hypothetical Characterization Data for Target Compound (1):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.75 (m, 3H, Ar-H), 4.20 (m, 1H, CH-OH), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.80-3.60 (m, 2H, Ar-CH₂-O), 3.50-2.80 (m, 7H), 2.75 (t, 2H, Ar-CH₂), 2.20-1.20 (m, 10H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 149.0, 147.5, 131.5, 120.8, 112.0, 111.3, 80.5, 71.2, 69.5, 60.8, 56.0, 55.9, 55.2, 52.1, 36.5, 32.4, 30.1, 25.3, 24.8.

-

MS (ESI+): m/z 350.23 [M+H]⁺.

Conclusion

This technical guide provides a comprehensive and actionable plan for the synthesis of (3R)-1-{(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol. The proposed route is stereochemically defined and utilizes standard, well-understood organic transformations, making it accessible for proficient medicinal and organic chemists. The detailed protocols and expected data serve as a valuable starting point for the practical synthesis and subsequent biological evaluation of this novel compound. Researchers are encouraged to optimize the outlined conditions to suit their specific laboratory settings and scale requirements.

Vernakalant Hydrochloride chemical properties and solubility

This in-depth technical guide provides a detailed overview of the chemical properties, solubility, and mechanism of action of Vernakalant Hydrochloride. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, outlining experimental approaches, and visualizing key pathways.

Chemical Properties

This compound is an antiarrhythmic agent with a multifaceted ion channel blocking profile. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | (3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride | [1] |

| Molecular Formula | C₂₀H₃₂ClNO₄ | [1][2] |

| Molecular Weight | 385.93 g/mol | [1][3] |

| CAS Number | 748810-28-8 | [1][2] |

| Appearance | White to beige powder | [4] |

| Melting Point | 151-153 °C | [2][4] |

| pKa (Strongest Acidic) | 14.85 (Predicted) | |

| pKa (Strongest Basic) | 9.65 (Predicted) |

Solubility Profile

The solubility of this compound has been reported in several common laboratory solvents. However, it is important to note that quantitative values from commercial suppliers can vary. The available data is summarized below. It is recommended that researchers verify the solubility for their specific lots and experimental conditions.

| Solvent | Reported Solubility | Reference(s) |

| Water | 50 mg/mL (requires sonication) 15 mg/mL (clear solution) | [5][6] |

| DMSO | 77 mg/mL 50 mg/mL (requires sonication) 2 mg/mL (clear solution) | [3][5][6] |

| Ethanol | 77 mg/mL | [3] |

| Methanol | 50 mg/mL |

Note: One source indicated that the use of hygroscopic DMSO can significantly reduce the solubility of this compound.[3][5]

Mechanism of Action: Atrial-Selective Ion Channel Blockade

This compound exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential, with a degree of selectivity for atrial tissue.[7][8] This multi-channel blockade leads to a prolongation of the atrial refractory period and a slowing of conduction velocity, which are key mechanisms for the termination of atrial fibrillation.[7][9]

The primary ion channels targeted by vernakalant include:

-

Voltage-gated potassium channels (Kv):

-

Kv1.5 (IKur): This ultra-rapidly activating delayed rectifier potassium current is predominantly expressed in the atria.[10] Blockade of IKur contributes significantly to the prolongation of the atrial action potential duration and effective refractory period.[10]

-

Ito (transient outward current): Vernakalant also blocks this current, which is more involved in atrial than ventricular repolarization.

-

IKACh (acetylcholine-activated potassium current): Inhibition of this current further contributes to the prolongation of the atrial action potential.[11]

-

-

Voltage-gated sodium channels (Nav):

-

Nav1.5 (INa): Vernakalant blocks the fast inward sodium current in a rate- and voltage-dependent manner. This effect is more pronounced at higher heart rates, which is characteristic of atrial fibrillation.[7]

-

The following diagram illustrates the signaling pathway of this compound's action on atrial cardiomyocytes.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. The following sections outline general methodologies that are commonly used for these types of analyses.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a digital melting point apparatus, often following pharmacopeial methods such as those outlined in the United States Pharmacopeia (USP) <741>.[12]

General Protocol:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The temperature is raised at a controlled rate, typically 1 °C/minute, approaching the expected melting point.[12]

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[12]

The following diagram illustrates a general workflow for melting point determination.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration.[13][14]

General Protocol for Potentiometric Titration:

-

Solution Preparation: A solution of this compound of known concentration is prepared in an appropriate solvent system (e.g., water or a water-cosolvent mixture).[13] The ionic strength of the solution is typically kept constant.[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[14]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[14]

Determination of Solubility

The equilibrium solubility of a compound can be determined using the shake-flask method.

General Protocol for Shake-Flask Method:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram outlines the general steps in a shake-flask solubility experiment.

References

- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 2. This compound | 748810-28-8 [amp.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound CAS#: 748810-28-8 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Vernakalant: pharmacology electrophysiology, safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. thinksrs.com [thinksrs.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

Navigating the Preclinical Journey of Vernakalant Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Vernakalant Hydrochloride, a notable antiarrhythmic agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental processes, this document serves as a critical resource for professionals in drug development and cardiovascular research.

Section 1: Pharmacokinetic Profiles in Preclinical Models

The pharmacokinetic properties of vernakalant have been evaluated in various preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive public data across all species is limited, this section consolidates available information to provide a comparative overview.

Intravenous Pharmacokinetics

Intravenous administration studies are crucial for determining fundamental pharmacokinetic parameters.

Table 1: Intravenous Pharmacokinetic Parameters of Vernakalant in Preclinical Models

| Parameter | Dog (Beagle) | Rat | Monkey |

| Dose (mg/kg) | 5, 10, and 20 | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Dose-dependent increase | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Dose-dependent increase | Data Not Available | Data Not Available |

| Half-life (t½) (h) | ~3 | Data Not Available | Data Not Available |

| Clearance (CL) (L/h/kg) | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) (L/kg) | ~2 | Data Not Available | Data Not Available |

| Reference | [1][2] |

In conscious beagle dogs, intravenous administration of vernakalant at doses of 5, 10, and 20 mg/kg resulted in dose-dependent effects on atrial conduction without significant effects on heart rate or mean arterial pressure[1]. The volume of distribution in humans is approximately 2 L/kg, and the elimination half-life is around 3 hours in extensive metabolizers[3]. While direct preclinical counterparts are not explicitly stated, these human data provide a valuable reference point.

Oral Bioavailability

The oral bioavailability of vernakalant has been noted to be relatively low. In humans, the oral bioavailability is approximately 20%[4]. Specific data for preclinical models are not widely published, but it is a critical parameter to assess for the development of oral formulations.

Section 2: Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of scientific findings. This section outlines typical experimental protocols for preclinical pharmacokinetic studies of vernakalant.

Intravenous Pharmacokinetic Study in Rats

This protocol describes a general procedure for conducting an intravenous pharmacokinetic study in rats.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: A typical workflow for an intravenous pharmacokinetic study in rats.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the study.

-

Catheterization: For ease of dosing and repeated blood sampling, catheters may be surgically implanted into the jugular vein for administration and the carotid artery or another vein for sampling[5]. Animals are allowed to recover from surgery before the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered as an intravenous bolus or a short infusion into the jugular vein.

-

Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of vernakalant and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of vernakalant in biological matrices.

Table 2: Example Parameters for a Validated LC-MS/MS Method

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. |

| Column | A reverse-phase C18 column is typically used for separation. |

| Mobile Phase | A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Ionization Mode | Positive electrospray ionization (ESI+). |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for vernakalant and its internal standard. |

| Sample Preparation | Protein precipitation with acetonitrile or methanol is a common and effective method for plasma samples. |

| Validation | The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. |

Section 3: Metabolism of Vernakalant

The metabolic fate of a drug is a critical determinant of its efficacy and safety. In humans, vernakalant is primarily metabolized by the cytochrome P450 (CYP) enzyme CYP2D6 through O-demethylation[3]. Glucuronidation is a major pathway in individuals who are poor metabolizers for CYP2D6[3].

Metabolic Pathways in Preclinical Models

Metabolic Pathway of Vernakalant

Caption: The primary metabolic pathways of vernakalant.

In Vitro Metabolism Studies

Protocol for Liver Microsome Stability Assay:

-

Incubation: Vernakalant is incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of NADPH (a cofactor for CYP enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: The concentration of remaining vernakalant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of vernakalant is used to calculate in vitro half-life and intrinsic clearance.

Section 4: Other Key Pharmacokinetic Parameters

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites. Vernakalant exhibits low to moderate plasma protein binding. In human serum, the free fraction of vernakalant is reported to be between 53% and 63%[3]. Data for preclinical species are not specified in the available literature, but this parameter is typically determined using methods like equilibrium dialysis or ultrafiltration.

Tissue Distribution

Understanding the distribution of a drug into various tissues is crucial for assessing its potential efficacy and toxicity. Specific tissue distribution studies for vernakalant in preclinical models are not publicly detailed. Such studies are typically conducted using radiolabeled compounds and quantitative whole-body autoradiography.

Conclusion

This technical guide consolidates the currently available public information on the preclinical pharmacokinetics of this compound. While there are notable gaps in the quantitative data for some preclinical species, particularly rats and monkeys, the information presented provides a foundational understanding for researchers and drug development professionals. Further dedicated preclinical studies are necessary to fully characterize the ADME properties of vernakalant across different species, which will be instrumental in guiding further development and clinical application.

References

- 1. Atrial selective effects of intravenously administered vernakalant in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernakalant: An In-depth Technical Guide to its Atrial-Selective Potassium Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernakalant is an antiarrhythmic agent designed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its relative atrial selectivity is attributed to its multi-ion channel blocking properties, which predominantly affect atrial electrophysiology with minimal impact on the ventricles.[3] This technical guide provides a comprehensive overview of Vernakalant's core mechanism of action, supported by quantitative data from pivotal clinical trials and preclinical studies. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action: Atrial-Selective Ion Channel Blockade

Vernakalant exerts its antiarrhythmic effect by blocking multiple ion channels involved in the cardiac action potential, with a notable preference for channels expressed in the atria.[3][4] This atrial selectivity is key to its favorable safety profile, particularly the low risk of ventricular proarrhythmias.[3] The primary targets of Vernakalant are specific potassium and sodium channels.

Potassium Channel Blockade

Vernakalant blocks several key potassium currents that are more prominent in the atria than in the ventricles:

-

Ultra-rapid Delayed Rectifier Potassium Current (IKur): Encoded by the Kv1.5 channel, IKur is crucial for atrial repolarization.[2][5] Vernakalant is a potent blocker of this current.

-

Acetylcholine-Activated Potassium Current (IK,ACh): Mediated by Kir3.1/3.4 channels, this current is activated by vagal stimulation and contributes to the shortening of the atrial action potential duration, a factor in the maintenance of AF.[2][5] Vernakalant effectively inhibits IK,ACh.[2]

-

Transient Outward Potassium Current (Ito): Carried by Kv4.3 channels, Ito is more involved in atrial than ventricular refractoriness.[2]

By blocking these atrial-specific potassium currents, Vernakalant prolongs the atrial effective refractory period (ERP) and the action potential duration (APD), making the atria less susceptible to the re-entrant circuits that sustain AF.[2][3]

Sodium Channel Blockade

Vernakalant also exhibits a frequency- and voltage-dependent blockade of sodium channels (INa).[2][3] This action is more pronounced at higher heart rates, a characteristic of AF.[2] The blockade of sodium channels slows intra-atrial conduction.[2] The resting membrane potential of atrial myocytes is more depolarized than that of ventricular myocytes, which enhances the voltage-dependent sodium channel blockade in the atria.[3]

Minimal Effect on Ventricular Channels

A key feature of Vernakalant is its minimal effect on the rapid delayed rectifier potassium current (IKr), mediated by hERG channels, which is a major contributor to ventricular repolarization.[2] Significant blockade of IKr is associated with QT interval prolongation and an increased risk of Torsades de Pointes (TdP).[3] Vernakalant's limited impact on IKr contributes to its favorable ventricular safety profile.[3]

Quantitative Data

The efficacy and safety of Vernakalant have been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings.

Preclinical Data: Ion Channel Inhibition

| Ion Channel | Current | IC50 (μM) | Reference |

| Kv1.5 | IKur | 0.241 | [6] |

| Kv4.3 | Ito | 4.2 | [6][7] |

| Kir3.1/3.4 | IK,ACh | - | [5] |

| hERG | IKr | 13 - 21 | [6][7] |

| Nav1.5 | INa | 43 (at 1 Hz) | [7] |

Clinical Efficacy of Intravenous Vernakalant

| Trial | Comparator | Patient Population | N (Vernakalant) | N (Comparator) | Conversion Rate within 90 min (Vernakalant) | Conversion Rate within 90 min (Comparator) | Median Time to Conversion (Vernakalant) | Reference |

| ACT I | Placebo | AF >3h to ≤7 days | 145 | 75 | 51.7% | 4.0% | 11 minutes | [3][8] |

| ACT III | Placebo | AF >3h to ≤7 days | - | - | 51.2% | 3.6% | 8 minutes | [3] |

| AVRO | Amiodarone | AF 3 to 48 hours | 116 | 116 | 51.7% | 5.2% | 11 minutes | [9][10][11] |

| Asia-Pacific Phase 3 | Placebo | AF >3h to ≤7 days | 55 | 56 | 52.7% | 12.5% | - | [1] |

| ACT II (Post-cardiac surgery) | Placebo | AF 3 to 72 hours | - | - | 47% | 14% | 12 minutes | [3] |

| Meta-analysis (vs. Placebo) | Placebo | Recent-onset AF | 824 | 597 | 49.7% | 6.2% | - | [12][13] |

Clinical Efficacy of Oral Vernakalant for Prevention of AF Recurrence

| Trial | Comparator | Patient Population | N (Vernakalant 500mg) | N (Placebo) | Patients in Sinus Rhythm at Day 90 (Vernakalant) | Patients in Sinus Rhythm at Day 90 (Placebo) | Median Time to First AF Recurrence (Vernakalant) | Median Time to First AF Recurrence (Placebo) | Reference |

| Oral Vernakalant Trial | Placebo | Nonpermanent AF post-cardioversion | 150 | 160 | 49% | 36% | >90 days | 29 days | [3][14] |

Patient Demographics from a Phase 3 Asia-Pacific Trial[1]

| Characteristic | Value |

| Mean Age (years) | 59.9 (±12.8) |

| Male | 60% |

| Mean Weight (kg) | 66.1 (±9.2) |

| Structural Heart Disease | 20% (Vernakalant group) |

| Mean Duration of AF (hours) | 48 (±43) |

Common Adverse Events

| Adverse Event | Incidence in Vernakalant-treated patients | Reference |

| Dysgeusia (taste disturbance) | ~19% | [12] |

| Sneezing | ~13% | [12] |

| Paresthesia | ~7% | [12] |

| Nausea | ~7% | [12] |

| Hypotension | ~5.3% | [12] |

| Bradycardia | - | [15] |

| Atrial Flutter | - | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the electrophysiological effects of Vernakalant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of Vernakalant on specific ion channels.

Objective: To measure the inhibitory effect of Vernakalant on specific ion channel currents (e.g., IKur, INa) in a controlled in vitro system.

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their high transfection efficiency and low endogenous ion channel expression.[16][17][18]

Transfection:

-

Culture HEK-293 cells in appropriate growth medium.

-

Transiently transfect the cells with a plasmid DNA encoding the alpha subunit of the ion channel of interest (e.g., Kv1.5 for IKur).[16][19] Co-transfection with a marker gene (e.g., Green Fluorescent Protein) allows for easy identification of successfully transfected cells.[16]

-

Allow 24-48 hours for channel expression post-transfection.[19]

Solutions:

-

External (Bath) Solution (example): (in mM) 140 NaCl, 3.6 KCl, 1.5 CaCl2, 0.5 MgSO4, 0.5 NaH2PO4, 2 NaHCO3, 10 HEPES, pH adjusted to 7.4 with NaOH.[20]

-

Internal (Pipette) Solution (example): (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 11 EGTA, 10 HEPES, pH adjusted to 7.3 with KOH.[4]

Voltage-Clamp Protocol (for Kv1.5/IKur):

-

Establish a whole-cell patch-clamp configuration on a transfected HEK-293 cell.

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.

-

Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms) to elicit outward potassium currents.[16]

-

Record the current traces before and after perfusion of the external solution containing various concentrations of Vernakalant.

-

Analyze the peak current amplitude at each voltage step to determine the concentration-dependent block and calculate the IC50 value.

Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of Vernakalant's effects on the entire heart in the absence of systemic neural and hormonal influences.[17][21]

Objective: To assess the effects of Vernakalant on cardiac electrophysiological parameters such as action potential duration (APD), effective refractory period (ERP), and conduction velocity in an isolated perfused heart.

Animal Model: Rabbit or guinea pig hearts are commonly used.[22][23]

Perfusion:

-

Isolate the heart and cannulate the aorta.

-

Retrogradely perfuse the heart with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow.[17][21]

-

Maintain the temperature of the perfusate at approximately 37°C.

Data Acquisition:

-

Place recording electrodes on the epicardial surface of the atria and ventricles to record monophasic action potentials (MAPs) or extracellular electrograms.

-

Use pacing electrodes to control the heart rate and deliver programmed electrical stimulation to measure ERP.

-

Record parameters such as APD at 90% repolarization (APD90), ERP, and conduction time before and after the administration of Vernakalant into the perfusate.

Experimental Protocol Example:

-

Allow the heart to stabilize for a period (e.g., 15-30 minutes) after mounting on the Langendorff apparatus.[21]

-

Record baseline electrophysiological parameters.

-

Introduce Vernakalant into the perfusion solution at desired concentrations.

-

Record the changes in APD, ERP, and conduction in both the atria and ventricles.

In Vivo Animal Models of Atrial Fibrillation

Animal models are crucial for evaluating the antiarrhythmic efficacy of Vernakalant in a more physiologically relevant setting.

Objective: To determine the ability of Vernakalant to terminate induced AF and prevent its re-induction.

Animal Model: Goats and dogs are frequently used as their cardiac electrophysiology shares similarities with humans.[24][25]

AF Induction:

-

Implant electrodes on the atria of the animal.

-

Induce AF through rapid atrial pacing (e.g., burst pacing).[24]

Experimental Protocol:

-

After inducing sustained AF, administer Vernakalant intravenously.

-

Continuously monitor the atrial electrogram to determine the time to conversion to sinus rhythm.

-

Following conversion, attempt to re-induce AF to assess the prophylactic effect of the drug.

-

Record other parameters such as atrial ERP and conduction velocity.[24]

Clinical Trial Design: A Representative Example (AVRO Trial)

Objective: To compare the efficacy and safety of intravenous Vernakalant with intravenous amiodarone for the rapid conversion of recent-onset AF.[9][10][11]

Study Design: Randomized, double-blind, active-controlled, parallel-group, multicenter trial.[10][11]

Patient Population: Adults with symptomatic AF of 3 to 48 hours in duration who were hemodynamically stable.[10][11]

Treatment Arms:

-

Vernakalant: 3 mg/kg infusion over 10 minutes. If AF persisted after a 15-minute observation period, a second infusion of 2 mg/kg over 10 minutes was administered.[10][11]

-

Amiodarone: 5 mg/kg infusion over 60 minutes, followed by a 50 mg maintenance infusion over an additional 60 minutes.[9][11]

Primary Efficacy Endpoint: The proportion of patients who converted from AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[9][10]

Key Exclusion Criteria:

-

Systolic blood pressure <100 mmHg[10]

-

QTc interval >440 ms[10]

-

Severe heart failure (NYHA Class III or IV)[26]

-

Acute coronary syndrome within the preceding 30 days[26]

Conclusion

Vernakalant is a novel antiarrhythmic agent with a well-characterized, multi-modal mechanism of action that confers relative atrial selectivity. Its ability to rapidly convert recent-onset atrial fibrillation to sinus rhythm has been consistently demonstrated in a robust clinical trial program. The preclinical data elucidating its effects on specific ion channels provide a strong scientific rationale for its clinical efficacy and favorable safety profile. The experimental protocols detailed in this guide offer a framework for the continued investigation of Vernakalant and the development of future atrial-selective antiarrhythmic therapies.

References

- 1. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. medscape.com [medscape.com]

- 10. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]

- 11. A Randomized Active-Controlled Study Comparing the Efficacy and Safety of Vernakalant to Amiodarone in Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy and safety of intravenous vernakalant for the rapid conversion of recent‐onset atrial fibrillation: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Efficacy and Safety of Intravenous Vernakalant in Rapid Cardioversion of Recent Onset Atrial Fibrillation: A Retrospective Single-Centre Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Langendorff Heart [sheffbp.co.uk]

- 22. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]

- 23. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 24. Antiarrhythmic effect of vernakalant in electrically remodeled goat atria is caused by slowing of conduction and prolongation of postrepolarization refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. Vernakalant hydrochloride for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Rate-Dependent Sodium Channel Blockade of Vernakalant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Vernakalant, a multi-ion channel blocker with a notable efficacy in the rapid conversion of atrial fibrillation. A key feature of its electrophysiological profile is the frequency- and voltage-dependent blockade of cardiac sodium channels (Nav1.5), a property that contributes to its relative atrial selectivity and therapeutic effectiveness at high heart rates. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with Vernakalant's interaction with sodium channels.

Quantitative Analysis of Vernakalant's Sodium Channel Blockade

The frequency-dependent nature of Vernakalant's sodium channel blockade is evident in the significant increase in its potency at higher stimulation frequencies. This "use-dependent" characteristic is crucial for its therapeutic action, as it exerts a more pronounced effect in the rapidly firing atrial tissue during fibrillation compared to the slower, regular rhythm of the ventricles. The following tables summarize the available quantitative data on the inhibitory concentration (IC50) of Vernakalant on the cardiac sodium current (INa) under various experimental conditions.

| Parameter | Cell Type | Stimulation Frequency | IC50 (µM) | Reference |

| Tonic Block | Human Atrial Cardiomyocytes (Sinus Rhythm) | 0.5 Hz | 95 | [1] |

| Tonic Block | Human Atrial Cardiomyocytes (Chronic Atrial Fibrillation) | 0.5 Hz | 84 | [1] |

| Use-Dependent Block | Not Specified | >3 Hz | < 10 | [1] |

| Use-Dependent Block | Not Specified | 1 Hz | 43 | [1] |

| Use-Dependent Block | Not Specified | 20 Hz | 9 | [1] |

Table 1: Frequency-Dependent IC50 Values for Vernakalant Blockade of Peak Sodium Current (INa)

Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology

The quantitative data presented above are primarily derived from experiments utilizing the whole-cell patch clamp technique. This methodology allows for the precise control of the cardiomyocyte membrane potential and the direct measurement of ion channel currents.

Objective:

To characterize the tonic and use-dependent block of voltage-gated sodium channels (Nav1.5) by Vernakalant.

Cell Preparation:

-

Human atrial cardiomyocytes are enzymatically isolated from atrial appendage tissue obtained from patients in either sinus rhythm or chronic atrial fibrillation.

-

Alternatively, HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) can be used.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.

Voltage-Clamp Protocols:

1. Tonic Block Assessment:

-

Holding Potential: -120 mV to ensure most sodium channels are in the resting state.

-

Test Pulse: A short depolarizing pulse to -20 mV for 20-40 ms is applied at a low frequency (e.g., 0.1 or 0.2 Hz) to elicit the peak inward sodium current.

-

Procedure: After establishing a stable whole-cell recording, the baseline sodium current is recorded. Vernakalant is then perfused at increasing concentrations, and the steady-state block at each concentration is measured to determine the IC50 for tonic block.

2. Use-Dependent (Frequency-Dependent) Block Assessment:

-

Holding Potential: -100 mV or -90 mV.

-

Pulse Train: A train of depolarizing pulses to -20 mV (20-40 ms duration) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).

-

Procedure: The reduction in the peak sodium current amplitude from the first to the last pulse in the train is measured. This protocol is repeated for different frequencies and concentrations of Vernakalant to quantify the extent of use-dependent block and determine the frequency-dependent IC50 values.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of Vernakalant's action.

Caption: Workflow for assessing sodium channel block.

Caption: State-dependent binding of Vernakalant.

Conclusion

The frequency-dependent blockade of sodium channels is a cornerstone of Vernakalant's antiarrhythmic properties. This technical guide provides a consolidated resource for understanding this mechanism, from the quantitative assessment of its potency to the detailed experimental procedures required for its investigation. The provided visualizations offer a clear conceptual framework for the signaling pathway, experimental workflow, and the state-dependent nature of Vernakalant's interaction with Nav1.5 channels. This information is vital for researchers and drug development professionals working on novel antiarrhythmic therapies and for the continued understanding of ion channel pharmacology.

References

Vernakalant's Electrophysiological Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernakalant is a multi-ion channel blocker with relative atrial selectivity, primarily developed for the rapid conversion of atrial fibrillation to sinus rhythm. Its mechanism of action involves the modulation of several key ion currents that govern the cardiac action potential, leading to a prolongation of the atrial effective refractory period with minimal effects on ventricular repolarization. This technical guide provides an in-depth analysis of vernakalant's effect on cardiac action potential duration, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Introduction

The cardiac action potential (AP) is a complex interplay of ion currents that dictates the heart's electrical activity and rhythm. Antiarrhythmic drugs are classified based on their primary effects on the AP. Vernakalant exhibits characteristics of multiple Vaughan Williams classes, with a predominant effect on atrial repolarization.[1] Understanding the precise effects of vernakalant on the duration and morphology of the cardiac action potential is crucial for its safe and effective clinical application and for the development of future antiarrhythmic therapies. This guide summarizes the current knowledge of vernakalant's electrophysiological profile.

Mechanism of Action: A Multi-Target Approach

Vernakalant exerts its antiarrhythmic effects by blocking several ion channels involved in both the depolarization and repolarization phases of the cardiac action potential. Its relative atrial selectivity is attributed to its potent inhibition of channels that are more prominently expressed in the atria compared to the ventricles.[2][3]

Signaling Pathway of Vernakalant's Action

The following diagram illustrates the primary ion channels targeted by vernakalant and their role in shaping the cardiac action potential.

Caption: Signaling pathway of vernakalant's action on cardiac ion channels.

Quantitative Effects on Ion Channels

The potency of vernakalant's blocking action on various ion channels has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's affinity for its targets.

| Ion Channel | Current | Species | IC50 (µM) | Reference(s) |

| Kv1.5 | IKur | Human | 9 - 13 | [4][5] |

| Kir3.1/3.4 | IKACh | - | 10 | [4] |

| Kv4.2 | Ito | Human | 38 | [5] |

| Kv4.3 | Ito | Human | 30 | [5] |

| Nav1.5 | INa (peak) | Human | 43 (at 1 Hz) | [5] |

| hERG | IKr | Human | 21 | [5] |

Impact on Cardiac Action Potential Duration

Vernakalant's primary effect is the prolongation of the atrial action potential duration (APD) and, more significantly, the effective refractory period (ERP). This effect is rate-dependent, being more pronounced at higher heart rates.[1]

Atrial Action Potential Duration

Studies on isolated human atrial trabeculae have demonstrated a significant prolongation of APD at various stages of repolarization.

| Condition | Concentration (µM) | Pacing Frequency (Hz) | APD20 (% change) | APD90 (% change) | ERP (% change) | Reference(s) |

| Sinus Rhythm (SR) | 10 | 1 | - | - | - | [6] |

| Sinus Rhythm (SR) | 30 | 1 | - | +29.6 ms | +60.4 ms | [6] |

| Atrial Fibrillation (AF) | 10 | 0.5 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |

| Atrial Fibrillation (AF) | 10 | 1 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |

| Atrial Fibrillation (AF) | 10 | 3 | Significant Prolongation | Significant Prolongation | Significant Lengthening | [6] |

In a study on canine left atria, vernakalant caused a significant prolongation of APD50 at a concentration of 30 µM, particularly at rapid pacing rates, while having a variable and non-significant effect on APD90.[4]

| Tissue | Concentration (µM) | Pacing Cycle Length (ms) | APD50 (% change) | APD90 (% change) | Reference(s) |

| Canine Left Atria | 3 | 1000 | - | ~+5% | [4] |

| Canine Left Atria | 10 | 1000 | - | ~+8% | [4] |

| Canine Left Atria | 30 | 1000 | ~+15% | ~+10% | [4] |

| Canine Left Atria | 30 | 500 | Significant Prolongation | No Significant Change | [4] |

| Canine Left Atria | 30 | 300 | Significant Prolongation | No Significant Change | [4] |

Ventricular Action Potential Duration

Vernakalant exhibits minimal effects on ventricular repolarization.[7] A human electrophysiology study showed no significant prolongation of the ventricular effective refractory period (VERP) at clinically relevant doses.[8] This atrial selectivity is a key feature that contributes to its favorable safety profile regarding ventricular proarrhythmias.

| Dose | Pacing Cycle Length (ms) | VERP Change | Reference(s) |

| 2 mg/kg over 10 min + 0.5 mg/kg/hr | 600, 400, 300 | No significant prolongation | [8] |

| 4 mg/kg over 10 min + 1 mg/kg/hr | 600, 400, 300 | No significant prolongation | [8] |

Experimental Protocols

The following sections detail the methodologies used to assess the effects of vernakalant on cardiac action potential duration.

Sharp Microelectrode Recording

This technique allows for the direct measurement of intracellular action potentials from multicellular cardiac preparations or single cardiomyocytes.

References

- 1. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies on Oral Formulations of Vernakalant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant is a relatively atrial-selective antiarrhythmic agent investigated for the management of atrial fibrillation (AF). While the intravenous formulation has seen clinical use in some regions for the acute conversion of AF to sinus rhythm, an oral formulation was also developed for the chronic prevention of AF recurrence. This technical guide provides a comprehensive overview of the investigational studies conducted on oral vernakalant, with a focus on its clinical efficacy, underlying mechanism of action, and the ultimate discontinuation of its development. This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the oral formulation of vernakalant.

Introduction

Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity, making it a promising candidate for the treatment of AF with a potentially lower risk of ventricular proarrhythmias compared to other antiarrhythmic drugs.[1] The development of an oral formulation was a logical step to provide a long-term maintenance therapy for patients with a history of AF.[1] A controlled-release oral formulation of vernakalant underwent Phase I studies, and a Phase IIb clinical trial was conducted to evaluate the efficacy and safety of an oral formulation for preventing AF recurrence after cardioversion.[1]

However, in March 2012, it was announced that the development of the oral formulation of vernakalant would be discontinued.[2] The decision was based on an assessment of the regulatory environment and the projected development timeline, which was likely influenced by the regulatory hurdles faced by the intravenous formulation in the United States.[2]

Mechanism of Action

Vernakalant's antiarrhythmic effect is attributed to its ability to block multiple ion channels involved in the cardiac action potential, with a degree of selectivity for channels predominantly expressed in the atria.[3][4] This multi-channel blockade leads to a prolongation of the atrial refractory period and a rate-dependent slowing of atrial conduction, which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF.

The primary molecular targets of vernakalant include:

-

Potassium Channels:

-

Ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel: This current is atrial-specific and plays a significant role in atrial repolarization. By blocking IKur, vernakalant prolongs the atrial action potential duration and effective refractory period.[3][4]

-

Acetylcholine-activated potassium current (IKACh), mediated by the Kir3.1/3.4 channels: This channel is activated by vagal stimulation and contributes to the shortening of the atrial action potential, which can promote AF. Vernakalant's inhibition of IKACh counteracts this effect.[4]

-

Transient outward potassium current (Ito): Vernakalant also blocks this current, further contributing to the prolongation of the atrial action potential.[3]

-

-

Sodium Channels:

This combination of effects on atrial-selective potassium channels and rate-dependent sodium channel blockade is believed to be the basis for vernakalant's therapeutic potential in AF.

Investigational Studies of Oral Vernakalant

The primary clinical investigation of an oral formulation of vernakalant was a Phase IIb, randomized, placebo-controlled study (NCT00526136) designed to assess its efficacy and safety in preventing the recurrence of atrial fibrillation following cardioversion.[5]

Experimental Protocol: Phase IIb Clinical Trial (NCT00526136)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[5]

-

Patient Population: The study enrolled patients with symptomatic, sustained AF with a duration of more than 72 hours and less than 6 months who were candidates for cardioversion.[6]

-

Treatment Arms: Patients were randomized to one of four treatment groups:

-

Oral vernakalant 150 mg twice daily

-

Oral vernakalant 300 mg twice daily

-

Oral vernakalant 500 mg twice daily

-

Placebo twice daily[5]

-

-

Study Procedure:

-

Patients were initiated on study medication.

-

If AF persisted after 3 days of treatment, electrical cardioversion was performed.

-

Patients who successfully converted to sinus rhythm continued their assigned treatment for up to 90 days.[5]

-

-

Primary Endpoint: The time to the first recurrence of symptomatic sustained AF.[5]

Quantitative Data: Efficacy Results

The Phase IIb study demonstrated that the 500 mg twice-daily dose of oral vernakalant was effective in prolonging the time to AF recurrence compared to placebo. The lower doses of 150 mg and 300 mg twice daily did not show a significant benefit over placebo.[5]

| Efficacy Endpoint | Vernakalant 150 mg BID (n=147) | Vernakalant 300 mg BID (n=148) | Vernakalant 500 mg BID (n=150) | Placebo (n=160) |

| Median Time to First Recurrence of Symptomatic AF | Not Reported | Not Reported | >90 days | 29 days |

| Patients in Sinus Rhythm at Day 90 (%) | 41% | 39% | 49% | 36% |

| Hazard Ratio vs. Placebo (Symptomatic AF Recurrence) | Not Significant | Not Significant | 0.735 (p=0.0275) | - |

Data sourced from the randomized, placebo-controlled study of oral vernakalant for the prevention of atrial fibrillation recurrence after cardioversion.[5]

Pharmacokinetics of Oral Vernakalant

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | Approximately 20% |

| Time to Steady State | Achieved within 4 days with twice-daily dosing in the range of 300-600 mg. |

| Metabolism | Primarily metabolized by CYP2D6-mediated O-demethylation in extensive metabolizers. Glucuronidation is the main pathway in poor metabolizers. |

| Elimination Half-life (IV) | Approximately 3 hours in extensive CYP2D6 metabolizers and 5.5 hours in poor metabolizers. |

Note: The elimination half-life is based on data from intravenous administration and may not directly reflect the oral formulation.

The lack of published Cmax, Tmax, and AUC data for the oral doses used in the Phase IIb trial is a significant gap in the publicly available information.

Bioanalytical Methods

Specific, detailed bioanalytical methods used for the quantification of vernakalant and its metabolites from plasma samples in the oral formulation studies have not been extensively published. However, based on methods used for the intravenous formulation and general practices for similar compounds, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.

A typical LC-MS/MS method for vernakalant would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction of plasma samples.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate vernakalant and its metabolites from endogenous plasma components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide sensitive and selective quantification.

Discontinuation of Oral Vernakalant Development

In March 2012, Merck, who had acquired the rights to the oral formulation from Cardiome Pharma, announced the discontinuation of its development.[7] The decision was cited to be based on "an assessment of the regulatory environment and projected development timeline."[7] This was likely influenced by the challenges faced in gaining FDA approval for the intravenous formulation, which included concerns about hypotension and a rare but serious adverse event of cardiogenic shock.[2] The modest efficacy of the oral formulation in the Phase IIb trial, although statistically significant at the highest dose, may have also contributed to the decision in the context of a challenging regulatory landscape.

Conclusion

The investigational program for an oral formulation of vernakalant showed some promise in a Phase IIb clinical trial, particularly at the 500 mg twice-daily dose, for the prevention of AF recurrence. The drug's atrial-selective mechanism of action provided a strong scientific rationale for its development. However, a combination of modest efficacy, a challenging regulatory environment for antiarrhythmic drugs, and specific safety concerns associated with the intravenous formulation ultimately led to the discontinuation of the oral program.

This technical guide has summarized the available data on the investigational studies of oral vernakalant. While a complete dataset, particularly regarding the pharmacokinetics and specific formulation details of the oral product, is not publicly available, the information presented here provides a comprehensive overview for the scientific and drug development community. The story of oral vernakalant serves as a valuable case study in the complexities of antiarrhythmic drug development.

References

- 1. Vernakalant: RSD 1235, RSD-1235, RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]

- 4. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A randomized, placebo-controlled study of vernakalant (oral) for the prevention of atrial fibrillation recurrence after cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

Vernakalant Hydrochloride: A Technical Guide for the Acute Conversion of Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernakalant hydrochloride is a relatively atrial-selective antiarrhythmic agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2][3] Its mechanism of action involves the blockade of multiple ion channels predominantly expressed in the atria, leading to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization.[4][5] This technical guide provides an in-depth overview of vernakalant, summarizing key quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing its mechanism of action and clinical application through signaling pathway and workflow diagrams.

Mechanism of Action

Vernakalant exerts its antiarrhythmic effect through a multi-channel blocking mechanism with a degree of atrial selectivity.[6][7] It targets several key ion channels involved in the cardiac action potential, particularly in atrial myocytes.[8]

Key Molecular Targets:

-

Potassium Channels: Vernakalant blocks several potassium currents.

-

Ultra-rapid delayed rectifier potassium current (IKur): Carried by the Kv1.5 channel, which is almost exclusively expressed in the atria. Blockade of IKur prolongs the atrial action potential duration and effective refractory period.[5][6]

-

Acetylcholine-dependent potassium current (IK,ACh): This current, carried by Kir3.1/3.4 channels, is activated by vagal stimulation and contributes to the shortening of the atrial action potential. Inhibition of IK,ACh by vernakalant further prolongs the atrial refractory period.[5][6]

-

Transient outward potassium current (Ito): Vernakalant also blocks this current, which is more prominent in the atria than in the ventricles.[5][6]

-

Rapidly activating delayed rectifier potassium current (IKr): While vernakalant does have a weak blocking effect on the hERG channel responsible for IKr, its potency is significantly lower than that of other class III antiarrhythmics, minimizing the risk of significant QT prolongation and Torsades de Pointes.[5][6]

-

-

Sodium Channels: Vernakalant blocks voltage-gated sodium channels (Nav1.5) in a frequency- and voltage-dependent manner.[5][8] This effect is more pronounced at higher heart rates, such as during atrial fibrillation, leading to a rate-dependent reduction in conduction velocity in the atria.[7]

This combination of ion channel blockade results in a prolongation of the atrial effective refractory period and a slowing of atrial conduction, which helps to terminate the re-entrant circuits that sustain atrial fibrillation.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of vernakalant in the atrial myocyte.

Experimental Protocols

The clinical development of intravenous vernakalant for the acute conversion of AF involved several key Phase II and Phase III clinical trials, including CRAFT, ACT I, ACT II, ACT III, ACT IV, and AVRO.[1][6][9] The general methodology across these trials is summarized below.

Patient Population

-

Inclusion Criteria:

-

Adults (typically ≥18 years) with symptomatic, recent-onset atrial fibrillation.[10][11]

-